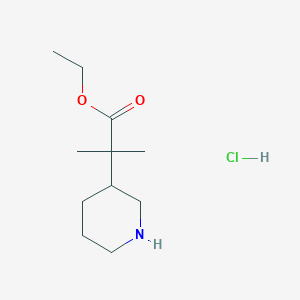

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride

Description

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a hydrochloride salt of an ester derivative containing a piperidine substituent. The 4-piperidyl variant has a molecular formula of C₁₁H₂₁ClNO₂ and a molecular weight of 235.61 g/mol .

Properties

CAS No. |

1024038-36-5 |

|---|---|

Molecular Formula |

C11H22ClNO2 |

Molecular Weight |

235.75 g/mol |

IUPAC Name |

ethyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9;/h9,12H,4-8H2,1-3H3;1H |

InChI Key |

NVDSUUOTRVNPAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Methyl-2-Phenylpropanoate Derivatives

A foundational step involves synthesizing 2-methyl-2-phenylpropanoic acid derivatives, which are precursors to the target compound.

A patented process (US8367704B2) describes reacting compounds of specific formulae under mild conditions using bases such as potassium or sodium alkoxides, carbonates, or bicarbonates to form the ester intermediate efficiently, with yields up to 92%.

For example, reacting 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester with triethylamine and p-toluenesulfonyl chloride in dichloromethane at room temperature yields 2-methyl-2-[4-(2-(toluene-4-sulfonyloxy)-ethyl)-phenyl]-propionic acid methylester with a 91% yield.

Subsequent substitution reactions can convert these intermediates into chloro or methanesulfonyloxy derivatives with yields of 92% and 100% respectively, facilitating further functionalization.

Introduction of the Piperidyl Group

The piperidyl moiety is typically introduced via nucleophilic substitution, where the activated leaving group (e.g., tosylate or mesylate) on the side chain is displaced by a piperidine derivative.

This approach allows for regioselective attachment of the 3-piperidyl group, critical for obtaining Ethyl 2-methyl-2-(3-piperidyl)propanoate.

Reaction conditions often involve mild bases and solvents such as DMF or dichloromethane, with temperature control to optimize yield and minimize side reactions.

Formation of Hydrochloride Salt

The free base form of Ethyl 2-methyl-2-(3-piperidyl)propanoate is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

This step enhances the compound’s stability, solubility, and suitability for pharmaceutical applications.

Industrial Scale Considerations and Optimization

Selective Bromination as a Key Intermediate Step

A critical intermediate in related syntheses is 2-(4-bromophenyl)-2-methylpropanoic acid, which can be prepared selectively by bromination of 2-methyl-2-phenylpropanoic acid in aqueous acidic, neutral, or alkaline media.

This method avoids toxic halogenated solvents like carbon tetrachloride and reduces the formation of meta and ortho isomers, which are impurities that complicate purification.

The process achieves high selectivity and purity, essential for downstream synthesis of piperidyl derivatives.

Advantages of the Novel Processes

| Aspect | Traditional Methods | Novel Methods (Patents) |

|---|---|---|

| Solvent Use | Toxic halogenated solvents (e.g., CCl4) | Aqueous media, environmentally benign solvents |

| Selectivity | Low; multiple isomers formed | High; selective para-bromination |

| Reagents | Expensive, hazardous (e.g., sodium hydride) | Safer bases (carbonates, alkoxides) |

| Yield | Moderate to low due to purification losses | High yields (up to 92-100%) |

| Industrial Scalability | Limited due to hazards and purification | Suitable for scale-up with simplified purification |

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification of 2-methyl-2-phenylpropanoic acid | Triethylamine, p-toluenesulfonyl chloride, DCM, RT | Tosylated ester intermediate | 91 |

| Conversion to chloro or mesylate derivatives | Appropriate halogenating or sulfonating agents | 2-[4-(2-chloro/methanesulfonyloxy)-ethyl]-phenyl esters | 92-100 |

| Nucleophilic substitution with piperidine | Piperidine derivative, DMF or DCM, mild base, controlled temp | Ethyl 2-methyl-2-(3-piperidyl)propanoate | Not explicitly stated, typically high |

| Salt formation | HCl in ethanol or ethyl acetate | Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride | Quantitative |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR) data confirm the structure of intermediates and final products, with characteristic chemical shifts for methyl, methylene, aromatic, and piperidyl protons.

Purity assessments by chromatographic methods (HPLC, GC) demonstrate the effectiveness of selective bromination and substitution steps in minimizing isomeric and related impurities.

The optimized processes reduce the need for multiple recrystallizations, thus improving overall process efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings:

Positional Isomerism (3- vs. 4-Piperidyl): The 4-piperidyl isomer (CAS 243836-26-2) is commercially available at 97% purity, suggesting its utility in high-precision syntheses .

Piperidine Substitution Patterns: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4) replaces the propanoate ester with an acetate group, reducing molecular weight (221.72 vs. 235.61 g/mol) and possibly altering lipophilicity .

Amino vs. Piperidyl Groups: Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS 1082720-57-7) lacks the piperidine ring, resulting in a simpler structure (MW 181.62 g/mol) and increased hydrophilicity. This may enhance solubility but reduce conformational rigidity critical for target interactions .

Aromatic vs. Piperidine Moieties :

- The phenyl (CAS 63060-94-6) and pyridinyl (CAS 240429-07-6) derivatives introduce aromaticity, enabling π-π stacking interactions relevant to kinase inhibitors or CNS-targeting drugs. The dihydrochloride form of the pyridine analog enhances aqueous solubility .

Research Implications:

- Pharmaceutical Applications : Piperidine-based compounds are prevalent in drug discovery due to their bioavailability and versatility. The 3-piperidyl isomer may serve as a chiral intermediate in synthesizing analgesics or antipsychotics.

- Solubility and Stability: Hydrochloride salts (e.g., CAS 243836-26-2) improve stability and handling compared to free bases. Dihydrochloride derivatives (e.g., CAS 240429-07-6) further optimize solubility for intravenous formulations .

- Structure-Activity Relationships : Substituent position (3- vs. 4-piperidyl) and ring modifications (methylation, aromatic substitution) significantly influence pharmacokinetics and target engagement.

Biological Activity

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H21ClN2O2. Its structure features a piperidine ring, which is crucial for its biological interactions. The hydrochloride form enhances its solubility, making it suitable for various laboratory applications.

The primary mechanism through which this compound exerts its biological effects is by acting as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark.

Pharmacological Studies

Research has demonstrated that this compound interacts significantly with muscarinic receptors in the nervous system. This interaction can enhance cholinergic signaling, making it a candidate for further exploration in treating cognitive disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels, enhancing cholinergic transmission. | |

| Muscarinic Receptor Interaction | Modulates neurotransmitter systems, potentially improving cognitive function. | |

| Neuroprotective Effects | May offer protective benefits against neurodegeneration associated with Alzheimer’s disease. |

Case Studies

- Neuroprotection in Alzheimer's Disease : A study investigated the effects of this compound on animal models of Alzheimer’s disease. The results indicated significant improvements in memory and cognitive function, attributed to enhanced cholinergic activity.

- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound. These studies typically involve both in vivo and in vitro methodologies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Pharmacokinetic Profile

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | High | |

| Half-life | Approximately 4 hours | |

| Metabolic Pathways | Primarily hepatic metabolism |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer: Synthesis involves alkylation of 3-piperidine derivatives with ethyl 2-methylpropanoate precursors under controlled conditions. Key steps include:

- Alkylation : Use of aprotic solvents (e.g., DMF or THF) with catalytic bases like KCO to facilitate nucleophilic substitution .

- Esterification : Acid-catalyzed esterification at 60–80°C to ensure high yield .

- Purification : Recrystallization from ethanol or chromatography to achieve >98% purity. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be rigorously documented to ensure reproducibility .

Q. How can the structural features of this compound be characterized to validate its relevance to CNS-targeted drug design?

- Methodological Answer:

- Spectroscopic Analysis : Use H/C NMR to confirm the piperidine ring (δ 1.5–3.0 ppm for axial protons) and ester carbonyl (170–175 ppm in C NMR) .

- X-ray Crystallography : Resolve spatial orientation of the 2-methyl group and piperidyl nitrogen to assess steric effects on receptor binding .

- Molecular Modeling : Compare docking scores with known CNS ligands (e.g., acetylcholine esterase inhibitors) to predict bioactivity .

Q. What analytical methods are recommended for assessing purity and stability in aqueous solutions?

- Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify impurities (<0.5%) .

- Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions to identify degradation products via LC-MS .

- Karl Fischer Titration : Monitor hygroscopicity, as hydrochloride salts often absorb moisture, affecting stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals) during structural elucidation?

- Methodological Answer:

- Variable Temperature NMR : Identify dynamic rotational barriers in the piperidine ring that cause splitting (e.g., chair-flip kinetics) .

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish diastereotopic groups or confirm axial vs. equatorial conformations .

- DFT Calculations : Simulate NMR spectra using density functional theory to match experimental data and assign ambiguous peaks .

Q. What experimental strategies are effective for studying its mechanism of action in neurotransmitter systems?

- Methodological Answer:

- In Vitro Receptor Binding Assays : Screen against recombinant human receptors (e.g., α4β2 nicotinic or 5-HT subtypes) using radioligands like H-epibatidine .

- Calcium Imaging : Measure intracellular Ca flux in neuronal cell lines (e.g., SH-SY5Y) to assess agonism/antagonism .

- Microdialysis in Rodent Models : Quantify extracellular dopamine/acetylcholine levels in striatal or hippocampal regions post-administration .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric alkylation with chiral ligands (e.g., BINAP) to control stereochemistry .

- VCD Spectroscopy : Validate enantiomeric excess (ee) by comparing experimental and simulated vibrational circular dichroism spectra .

Q. What strategies mitigate discrepancies between in vitro bioactivity and in vivo efficacy?

- Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, BBB permeability (logBB), and metabolic stability using liver microsomes .

- Prodrug Design : Modify the ester moiety to enhance bioavailability (e.g., replace ethyl with pivaloyloxymethyl groups) .

- Metabolite Identification : Use LC-HRMS to detect active metabolites that may contribute to in vivo effects .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on its solubility and partition coefficients (logP)?

- Methodological Answer:

- Shake-Flask Method : Measure logP in octanol/water systems at pH 7.4 to standardize conditions .

- QSAR Modeling : Compare experimental logP with predicted values from software (e.g., MarvinSuite) to identify outliers .

- Thermodynamic Solubility : Use laser-nephelometry to distinguish kinetic vs. equilibrium solubility in biorelevant media .

Q. What advanced techniques address batch-to-batch variability in impurity profiles during scale-up?

- Methodological Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, mixing rates) using Taguchi methods to minimize impurities .

- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Stability-Indicating Methods : Develop UPLC-MS/MS protocols to track degradation products during storage .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.